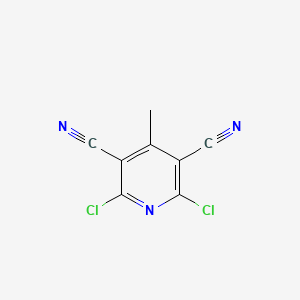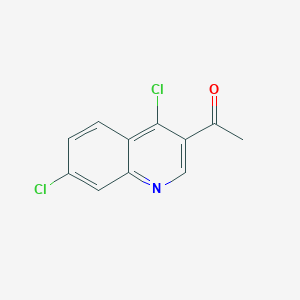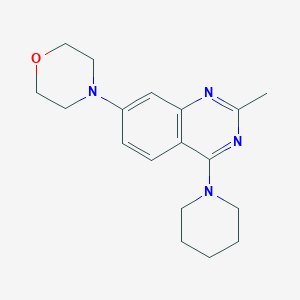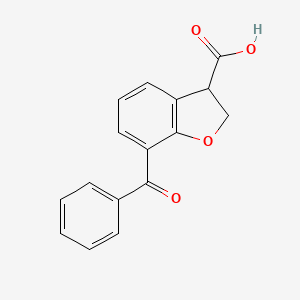![molecular formula C11H6ClF3N2 B13879229 Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This particular compound is notable for its substitution with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- typically involves the condensation of 3-chloropyridine with methyl ethyl ketone to form 3-chloro-5-methylpyridine. This intermediate is then oxidized using hydrogen peroxide to yield the desired pyridazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions[][3].
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives[][3].
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit calcium ion influx, which is crucial for platelet aggregation. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyrimidine: A similar six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- is unique due to its specific substitutions, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C11H6ClF3N2 |
|---|---|
Poids moléculaire |
258.62 g/mol |
Nom IUPAC |
5-chloro-3-[4-(trifluoromethyl)phenyl]pyridazine |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-5-10(17-16-6-9)7-1-3-8(4-2-7)11(13,14)15/h1-6H |
Clé InChI |
WGVKQEVVGUYWFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=CC(=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


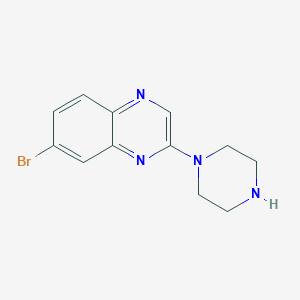

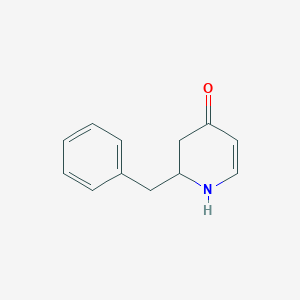
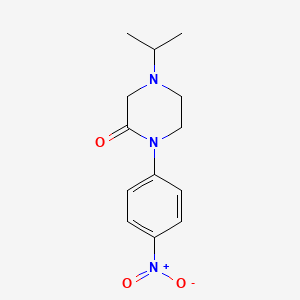

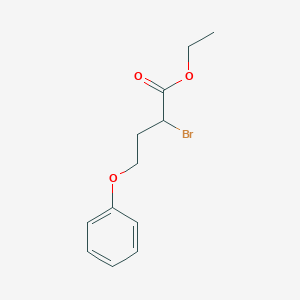
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)

